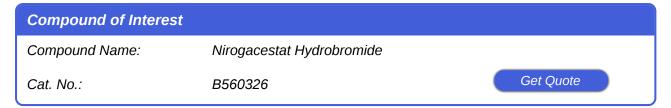


# Investigating Nirogacestat's effect on the Wnt/β-catenin pathway

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An In-depth Technical Guide to the Effects of Nirogacestat on the Wnt/β-catenin Pathway

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nirogacestat, sold under the brand name Ogsiveo, is a first-in-class, oral, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme.[1][2][3][4] It is the first medication approved by the US Food and Drug Administration (FDA) for the treatment of desmoid tumors, which are rare and locally aggressive soft tissue neoplasms.[1][4] The pathogenesis of desmoid tumors is frequently linked to dysregulation of the Wnt/β-catenin signaling pathway, often due to mutations in the CTNNB1 or APC genes.[4][5][6]

While nirogacestat directly targets the gamma-secretase enzyme, a key component of the Notch signaling pathway, its therapeutic efficacy in desmoid tumors is also attributed to its modulatory effects on the Wnt/ $\beta$ -catenin pathway.[3][7] This is due to the significant crosstalk that exists between the Notch and Wnt/ $\beta$ -catenin signaling cascades.[7][8][9][10] This technical guide provides a detailed overview of the mechanism of action of nirogacestat, its impact on the Wnt/ $\beta$ -catenin pathway, quantitative data from relevant studies, and detailed experimental protocols for investigating these effects.

## Mechanism of Action: An Interplay of Notch and Wnt/β-catenin Signaling





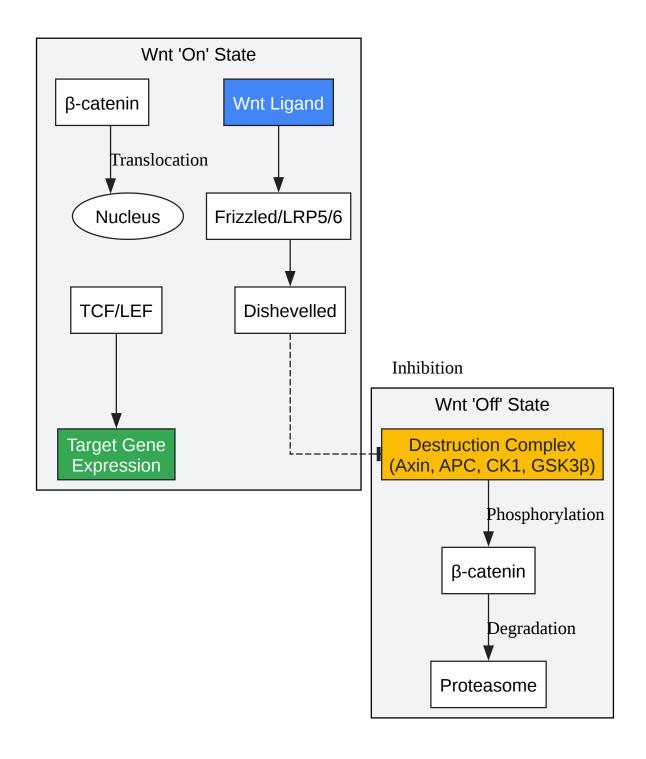


Nirogacestat's primary mechanism of action is the inhibition of gamma-secretase, a multisubunit protease complex.[2] Gamma-secretase is responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptor.[2][5]

### The Canonical Wnt/β-catenin Signaling Pathway

The Wnt/ $\beta$ -catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ) phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, the binding of a Wnt ligand to its Frizzled (Fzd) and LRP5/6 co-receptors leads to the disassembly of the destruction complex. This allows  $\beta$ -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes such as c-Myc and Axin2.[10][11]





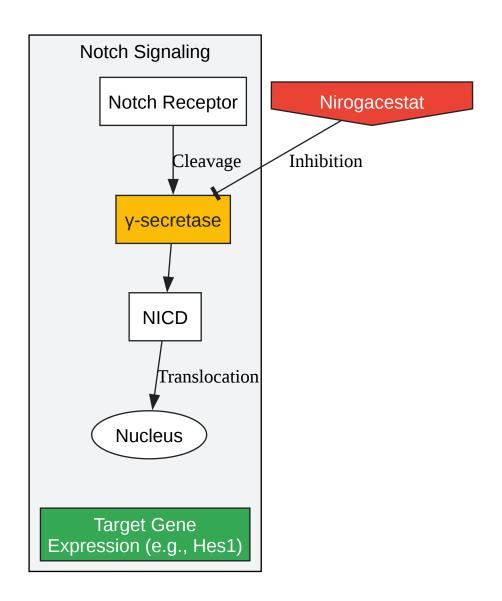
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Canonical Wnt/β-catenin Signaling Pathway



## Nirogacestat's Primary Target: The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate decisions. Upon ligand binding, the Notch receptor undergoes proteolytic cleavages, with the final cut being mediated by gamma-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and activates the transcription of target genes, such as Hes1.[2][5] Nirogacestat inhibits this final cleavage step, thereby blocking Notch signaling.[2]



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#### Nirogacestat's Inhibition of Notch Signaling

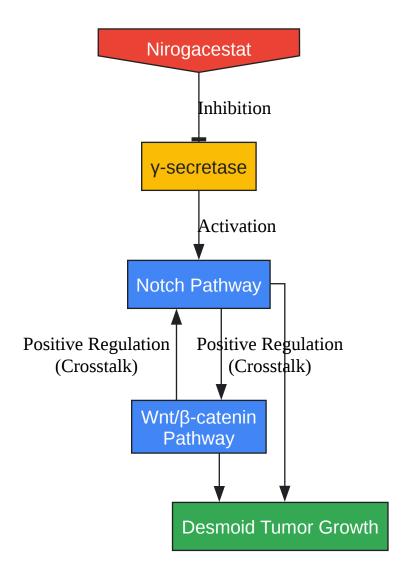
### Crosstalk and Indirect Modulation of Wnt/β-catenin

The therapeutic effect of nirogacestat in Wnt-driven desmoid tumors is explained by the intricate crosstalk between the Notch and Wnt/β-catenin pathways.[7][8][10] This interplay can occur at multiple levels:

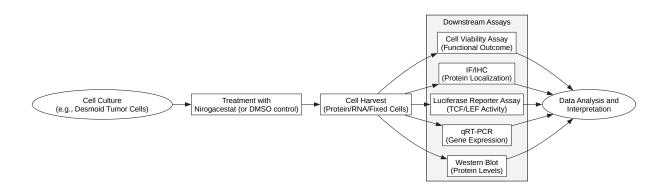
- Cooperative Transcriptional Mechanisms: Both pathways can regulate a common set of downstream target genes.
- Reciprocal Regulation: The activity of one pathway can influence the expression of components of the other.
- Direct Molecular Crosstalk: Proteins from one pathway can directly interact with and modulate the activity of proteins in the other.

By inhibiting Notch signaling, nirogacestat can indirectly lead to a downregulation of the Wnt/ $\beta$ -catenin pathway.[7] For instance, studies with other gamma-secretase inhibitors have shown that inhibiting Notch signaling can lead to a decrease in the levels of  $\beta$ -catenin and its downstream targets like c-Myc and Axin2.[12] This suggests that Notch activity may be required to maintain a high level of Wnt/ $\beta$ -catenin signaling in certain cellular contexts, such as in desmoid tumors.[7]









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